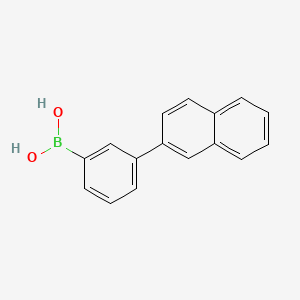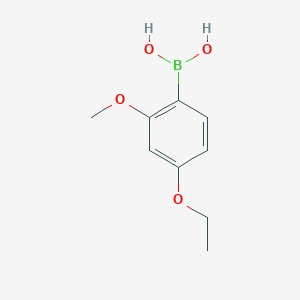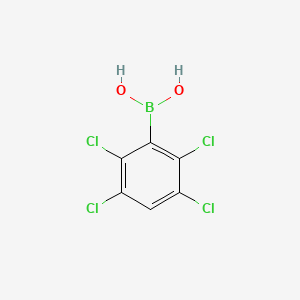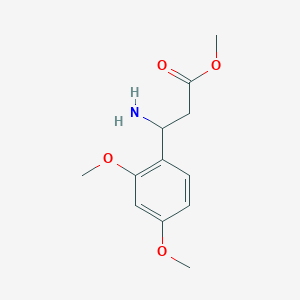
3-(2-萘基)苯硼酸
描述
3-(2-Naphthyl)phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white to almost white powder .
Synthesis Analysis
The synthesis of boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .Molecular Structure Analysis
The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
3-(2-Naphthyl)phenylboronic acid is a solid with a molecular weight of 248.08 g/mol . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学研究应用
有机合成中的催化:苯硼酸,包括 3-(2-萘基)苯硼酸,用作有机合成中的催化剂。例如,它们促进了四氢苯并[b]吡喃等复杂有机化合物的有效、快速和一锅合成 (Nemouchi、Boulcina、Carboni 和 Debache,2012)。
交叉偶联反应:该化合物对镍催化和钯催化交叉偶联反应起着至关重要的作用,这是构建复杂有机分子的基本过程 (Leowanawat、Zhang 和 Percec,2012); (Chowdhury 和 Georghiou,1999)。
材料科学应用:在材料科学中,这些化合物被用于光学传感器的开发,例如在各种环境中进行氧气传感。它们的独特化学性质使这种应用成为可能 (Liu 等人,2018)。
生物医学研究:苯硼酸已在生物医学研究中找到应用,用于合成生物活性分子和药物递送系统等任务 (Kinsey 和 Kassis,1993); (Ma 和 Shi,2014)。
环境应用:这些化合物还用于环境应用,例如从半纤维素水解物中提取和纯化糖,展示了它们在各种科学背景下的多功能性和实用性 (Griffin 和 Shu,2004)。
安全和危害
属性
IUPAC Name |
(3-naphthalen-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKQDOGZCIYEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC3=CC=CC=C3C=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670206 | |
| Record name | [3-(Naphthalen-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Naphthyl)phenylboronic acid | |
CAS RN |
870774-29-1 | |
| Record name | [3-(Naphthalen-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Naphthyl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,8-Dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1419818.png)
![5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419821.png)


![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1419828.png)

![1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1419830.png)

![3-methyl-5H,6H,7H-indeno[5,6-b]furan-2-carboxylic acid](/img/structure/B1419833.png)
![3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B1419834.png)

![4-[4-(Difluoromethoxy)phenyl]oxan-4-amine](/img/structure/B1419836.png)
![4-[2-(2,4-Difluorophenyl)ethyl]piperidine](/img/structure/B1419838.png)